molecular formula C5H10O B590941 iso-Valeraldehyde-D7 CAS No. 1394230-51-3

iso-Valeraldehyde-D7

Cat. No.: B590941
CAS No.: 1394230-51-3
M. Wt: 93.177
InChI Key: YGHRJJRRZDOVPD-TXVPSQRDSA-N
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Description

Iso-Valeraldehyde-D7 is a stable isotope-labelled compound used for pharmaceutical analytical testing . It is also known as 3-Methylbutanal-D7 or 3-Methylbutyraldehyde-D7 .


Molecular Structure Analysis

The molecular formula of this compound is C₅H₃D₇O . The molecular weight is 93.18 .


Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . The boiling point is 90°C .

Scientific Research Applications

Multicomponent Reaction Mechanisms

iso-Valeraldehyde-D7, as a stable isotope-labeled compound, finds utility in various scientific research areas, particularly in enhancing the understanding of complex chemical reactions. A notable application is its potential use in studying the Ugi four-component reaction mechanism. This reaction, which allows the formation of multiple bonds in a single step, has been a subject of interest due to its relevance in creating functional chromophores and other complex organic molecules. The use of this compound could facilitate tracing and quantification in these reactions, offering insights into the reaction pathways and the effect of solvents and other variables (Rocha, Rodrigues, & Neto, 2020).

Environmental Tracers and Analytical Standards

In environmental science, stable isotope-labeled compounds like this compound are invaluable as tracers or analytical standards for detecting and quantifying environmental contaminants. Their unique isotopic signatures allow for precise tracking and measurement of specific compounds in complex environmental matrices. This application is crucial in studies assessing the ubiquity and impact of pollutants like Dechlorane Plus and related compounds, where this compound can serve as a standard for accurate quantification and assessment of environmental behavior (Wang et al., 2016).

Metabolic and Ecological Research

In metabolic and ecological research, the incorporation of stable isotope-labeled substrates like this compound allows for the detailed tracing of metabolic pathways and nutrient cycling within ecosystems. These studies are fundamental in understanding the roles of various organisms in ecosystem functioning and the flow of energy through different trophic levels. The use of stable isotopes aids in linking geographic regions utilized by migratory animals and in studying animal diet, habitat use, and physiology (Hobson, 1999).

Polymer Science

In polymer science, the precise control over the incorporation of specific isotopic labels into polymers enables the study of polymer synthesis mechanisms, the investigation of polymer degradation pathways, and the development of novel polymeric materials with enhanced properties. For instance, the synthesis and modification of polycondensates using renewable resources are areas where this compound could be utilized to study reaction kinetics and product distribution, contributing to the advancement of sustainable materials (Fenouillot, Rousseau, Colomines, Saint-Loup, & Pascault, 2010).

Safety and Hazards

Iso-Valeraldehyde-D7 is classified as a dangerous good for transport and may be subject to additional shipping charges . It is highly flammable and may cause an allergic skin reaction, serious eye irritation, and respiratory irritation .

Properties

IUPAC Name

3,4,4,4-tetradeuterio-3-(trideuteriomethyl)butanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O/c1-5(2)3-4-6/h4-5H,3H2,1-2H3/i1D3,2D3,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGHRJJRRZDOVPD-TXVPSQRDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(CC=O)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

93.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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